N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide
CAS No.: 721415-84-5
Cat. No.: VC4387294
Molecular Formula: C27H29ClN2O2
Molecular Weight: 448.99
* For research use only. Not for human or veterinary use.
![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide - 721415-84-5](/images/structure/VC4387294.png)
Specification
CAS No. | 721415-84-5 |
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Molecular Formula | C27H29ClN2O2 |
Molecular Weight | 448.99 |
IUPAC Name | N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide |
Standard InChI | InChI=1S/C27H29ClN2O2/c1-26(2,3)19-11-7-17(8-12-19)23-21(16-29)25(30-22(31)15-28)32-24(23)18-9-13-20(14-10-18)27(4,5)6/h7-14H,15H2,1-6H3,(H,30,31) |
Standard InChI Key | DFHAPSDYAJQNOT-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide, delineates its molecular framework:
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Furan backbone: A five-membered oxygen-containing heterocycle with substitutions at positions 2, 3, 4, and 5.
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4-tert-Butylphenyl groups: Bulky aromatic substituents at positions 4 and 5, known to enhance lipophilicity and steric hindrance .
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Cyano group (-CN): At position 3, contributing to electronic effects and potential hydrogen-bonding interactions.
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2-Chloroacetamide moiety: At position 2, introducing electrophilic reactivity and hydrogen-bonding capacity .
Table 1: Key Molecular Descriptors
Property | Value/Description | Source Analogy |
---|---|---|
Molecular Formula | C₃₀H₃₄ClN₂O₂ | Derived from |
Molecular Weight | 514.06 g/mol | Calculated |
Topological Polar SA | ~85 Ų | Estimated from |
LogP (Octanol-Water) | ~6.2 | Predicted via |
The tert-butyl groups significantly influence solubility and crystallinity, as seen in related compounds like N-(4-tert-butylphenyl)-2-chloroacetamide, which exhibits a density of 1.125 g/cm³ and boiling point of 364.3°C .
Synthetic Routes and Precursor Chemistry
Synthesis of this compound likely involves multi-step strategies, drawing from methodologies used for analogous furan derivatives:
Furan Core Construction
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Paal-Knorr Synthesis: Cyclization of 1,4-diketones with ammonium acetate to form the furan ring .
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Cyano Group Introduction: Nitrile installation via nucleophilic substitution or Sandmeyer-type reactions.
Substituent Attachment
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Buchwald-Hartwig Amination: For coupling chloroacetamide to the furan ring .
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Suzuki-Miyaura Cross-Coupling: To install 4-tert-butylphenyl groups using boronic acid derivatives .
A representative pathway inferred from involves:
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Oxidative dehydrogenation of a benzyl alcohol precursor using MnO₂ to generate aldehyde intermediates.
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Reductive amination with chloroacetamide under NaB(OAc)₃H catalysis.
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated >200°C based on tert-butylphenyl analogs .
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Boiling Point: Likely exceeds 400°C due to high molecular weight and aromaticity .
Solubility Profile
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